Sodium 2-(pyrimidin-4-yl)acetate
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Overview
Description
Sodium 2-(pyrimidin-4-yl)acetate is a chemical compound with the molecular formula C6H5N2NaO2. It is a sodium salt derivative of pyrimidine, an aromatic heterocyclic organic compound. Pyrimidines are known for their presence in nucleic acids, such as DNA and RNA, and have significant biological and pharmacological importance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(pyrimidin-4-yl)acetate typically involves the reaction of pyrimidine derivatives with sodium hydroxide. One common method includes the reaction of pyrimidine-4-carboxylic acid with sodium hydroxide in an aqueous medium, followed by neutralization with acetic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(pyrimidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-4-carboxylic acid.
Reduction: Reduction reactions can convert it into pyrimidine-4-methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Pyrimidine-4-carboxylic acid.
Reduction: Pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Sodium 2-(pyrimidin-4-yl)acetate has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a precursor in the study of nucleic acid analogs and their interactions with enzymes.
Medicine: Research into its potential as an anti-inflammatory agent and its role in drug development is ongoing.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of sodium 2-(pyrimidin-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by mimicking the structure of natural pyrimidine substrates. This inhibition can affect various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Pyrimidine-4-carboxylic acid: A precursor in the synthesis of sodium 2-(pyrimidin-4-yl)acetate.
Pyrimidine-4-methanol: A reduced form of the compound.
2-(Pyridin-2-yl)pyrimidine: A structurally similar compound with different pharmacological properties.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain biological and industrial applications compared to its non-sodium counterparts .
Properties
IUPAC Name |
sodium;2-pyrimidin-4-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.Na/c9-6(10)3-5-1-2-7-4-8-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLBJZZNYIMLLW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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